1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, methylated

Descripción

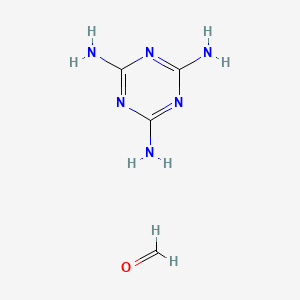

1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, methylated (CAS RN 68002-20-0) is a methylated melamine-formaldehyde resin with the molecular formula C₄H₈N₆O and a molecular weight of 156.15 g/mol . It is synthesized via the condensation of melamine (1,3,5-triazine-2,4,6-triamine) with formaldehyde, followed by methylation to enhance solubility and reduce brittleness. This polymer is widely used in coatings, adhesives, and as an inert ingredient in pesticide formulations due to its thermal stability and resistance to hydrolysis . Regulatory guidelines, such as China’s GB9685-2008, specify its safe use in food-contact coatings with strict limits on residual formaldehyde and melamine (SML: 15 mg/kg and 1 mg/kg, respectively) .

Propiedades

IUPAC Name |

formaldehyde;1,3,5-triazine-2,4,6-triamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N6.CH2O/c4-1-7-2(5)9-3(6)8-1;1-2/h(H6,4,5,6,7,8,9);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVJISJACKSSFGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=O.C1(=NC(=NC(=N1)N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

68036-97-5, 68002-22-2, 68002-21-1, 68511-74-0, 74499-38-0, 68611-58-5, 68002-23-3, 110720-62-2, 68955-24-8, 68002-24-4, 68002-25-5, 68002-20-0 | |

| Record name | 1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, butylated methylated | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68036-97-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, ethylated methylated | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68002-22-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, isobutylated | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68002-21-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, butylated, isopropylated | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68511-74-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, 2-(2-ethoxyethoxy)ethyl Me ethers | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74499-38-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, 2-ethylhexyl ethers | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68611-58-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, 2-ethoxyethyl Me ethers | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68002-23-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, 2-ethylhexyl Me ethers | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110720-62-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, isobutylated methylated | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68955-24-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, butylated isobutylated | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68002-24-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, butylated | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68002-25-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, methylated | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68002-20-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID10974980 | |

| Record name | Formaldehyde--1,3,5-triazinane-2,4,6-triimine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10974980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, methylated | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

9003-08-1, 94645-56-4, 68002-20-0, 68002-25-5, 68036-97-5, 68002-21-1, 68002-24-4, 68955-24-8, 59588-07-7 | |

| Record name | Melamine resin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9003-08-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Formaldehyde, reaction products with melamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94645-56-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, methylated | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068002200 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, butylated | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068002255 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, butylated methylated | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068036975 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, methylated | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, isobutylated | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, butylated isobutylated | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, butylated | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, butylated methylated | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, isobutylated methylated | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Formaldehyde--1,3,5-triazinane-2,4,6-triimine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10974980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, methylated | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.428 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, isobutylated | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.767 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, butylated | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.108 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, butylated methylated | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.613 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.780 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, isobutylated methylated | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mecanismo De Acción

Target of Action

The primary target of 1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, methylated, also known as Melamine-Formaldehyde Resin, is the cellulose fibers in cotton and viscose fabrics. The compound acts on these fibers to improve their wrinkle resistance and shrinkage control.

Mode of Action

The compound works by forming a cross-linked network with the cellulose fibers in the fabric. This network is created through a heat-initiated reaction, which results in an optically transparent solution. The cross-linking process reduces the hydroxyl units in the blend, thereby enhancing the fabric’s resistance to wrinkling and shrinkage.

Biochemical Pathways

The cross-linking process it initiates can be considered a form ofchemical modification of the cellulose fibers, altering their physical properties without significantly changing their chemical structure.

Pharmacokinetics

Instead, its physical and chemical properties , such as its boiling point (118 °C), density (1.2 g/mL at 25 °C), and refractive index (n 20/D 1.519 (lit.)), play a crucial role in its application and effectiveness.

Result of Action

The result of the action of 1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, methylated is the improved wrinkle resistance and shrinkage control of the treated fabrics. This enhances the durability and quality of the fabrics, making them more suitable for various applications in the textile industry.

Action Environment

The action of 1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, methylated is influenced by various environmental factors. The heat-initiated cross-linking process requires a specific temperature range for optimal performance. Additionally, the compound’s stability and efficacy can be affected by factors such as humidity and pH.

Análisis Bioquímico

Biochemical Properties

1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, methylated plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with formaldehyde dehydrogenase, an enzyme involved in the detoxification of formaldehyde. The nature of these interactions often involves the formation of covalent bonds, leading to the stabilization of the enzyme-substrate complex. Additionally, this compound can form hydrogen bonds with proteins, influencing their structure and function.

Cellular Effects

The effects of 1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, methylated on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can lead to the upregulation of stress response genes and the activation of signaling pathways such as the MAPK pathway. This can result in altered cellular metabolism, including changes in the levels of key metabolites and energy production.

Molecular Mechanism

At the molecular level, 1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, methylated exerts its effects through various mechanisms. It can bind to biomolecules, leading to enzyme inhibition or activation. For instance, it has been observed to inhibit the activity of certain proteases by forming stable complexes with them. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The effects of 1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, methylated change over time in laboratory settings. The stability and degradation of this compound are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of by-products that may have different biological activities. Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular function, including altered cell growth and differentiation.

Dosage Effects in Animal Models

The effects of 1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, methylated vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while at higher doses, it can induce toxic or adverse effects. Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are seen. High doses of this compound have been associated with toxicity, including damage to vital organs and disruption of normal physiological processes.

Metabolic Pathways

1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, methylated is involved in various metabolic pathways. It interacts with enzymes such as formaldehyde dehydrogenase and other cofactors involved in the detoxification of formaldehyde. This compound can also affect metabolic flux, leading to changes in the levels of key metabolites and the overall metabolic balance within cells.

Transport and Distribution

The transport and distribution of 1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, methylated within cells and tissues are influenced by various factors. This compound can interact with transporters and binding proteins, affecting its localization and accumulation within specific cellular compartments. The distribution of this compound within tissues can also be influenced by its chemical properties, such as solubility and stability.

Subcellular Localization

The subcellular localization of 1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, methylated is critical for its activity and function. This compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. The localization of this compound within subcellular compartments can influence its interactions with biomolecules and its overall biological activity.

Actividad Biológica

1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, methylated (commonly known as methylated melamine-formaldehyde resin), is a thermosetting polymer extensively used in various industrial applications. This compound exhibits significant biological activity due to its interactions with biological systems at the molecular level. Understanding its biological effects is crucial for assessing its safety and efficacy in applications ranging from textiles to food packaging.

Chemical Structure and Properties

- Molecular Formula : C4H8N6O

- Molecular Weight : 156.15 g/mol

- CAS Number : 68002-20-0

- Purity : Typically around 95%.

The compound consists of a triazine ring structure linked with methylene bridges derived from formaldehyde, and methyl groups attached to amine functionalities. This structure influences its hydrophobicity and cross-linking capabilities within polymer networks.

The biological activity of this compound primarily arises from its ability to interact with various biomolecules:

- Enzyme Interaction : It can inhibit or activate enzymes by forming stable complexes. For instance, it has been shown to interact with formaldehyde dehydrogenase, an enzyme involved in detoxifying formaldehyde.

- Cellular Effects : The compound influences cellular processes such as gene expression and metabolism. It can upregulate stress response genes and activate signaling pathways like the MAPK pathway, which is critical for cell survival and proliferation.

Biochemical Pathways

1,3,5-Triazine-2,4,6-triamine engages in several biochemical pathways:

- Metabolic Pathways : It interacts with enzymes that facilitate the detoxification of formaldehyde and other metabolites.

- Transport Mechanisms : The compound's distribution within cells is influenced by its interactions with transporters and binding proteins.

Toxicological Studies

Research indicates varying effects based on dosage:

- Low Doses : Minimal effects on cellular functions.

- High Doses : Potential toxic effects observed in animal models; studies indicate that prolonged exposure can lead to adverse health outcomes .

Case Studies

Several studies have investigated the biological effects of methylated melamine-formaldehyde resin:

- Carcinogenicity Assessment : A series of studies conducted on rats and mice indicated potential carcinogenic effects associated with long-term exposure to melamine derivatives .

- Environmental Impact Studies : Evaluations have shown that the degradation products of this compound can exhibit different biological activities compared to the parent compound, raising concerns about environmental persistence and bioaccumulation .

Applications in Industry

This compound is widely used in:

- Textiles : Enhances wrinkle resistance and shrinkage control by forming cross-linked networks with cellulose fibers.

- Food Packaging : Its stability and resistance to degradation make it suitable for food contact materials; however, safety assessments are ongoing due to potential leaching concerns .

Summary of Biological Effects

| Effect Type | Low Dose Effects | High Dose Effects |

|---|---|---|

| Enzyme Interaction | Minimal inhibition | Significant inhibition |

| Cellular Response | Upregulation of stress genes | Induction of apoptosis |

| Toxicological Response | No observable effect | Toxicity leading to organ damage |

Aplicaciones Científicas De Investigación

Coatings and Adhesives

Methylated melamine-formaldehyde resins are extensively used in coatings and adhesives due to their excellent adhesion properties and resistance to heat and chemicals. They are particularly effective in producing high-gloss finishes for wood and metal surfaces.

Drug Delivery Systems

Research has indicated that the porous structure of methylated melamine-formaldehyde microspheres can be utilized for drug delivery applications. These microspheres can encapsulate drugs while maintaining stability, making them suitable for controlled release formulations. A study demonstrated the successful encapsulation of anti-cancer drugs within these microspheres, showcasing their potential in targeted therapy .

Environmental Impact Studies

Investigations into the environmental fate of methylated melamine-formaldehyde resin have raised concerns about its persistence in ecosystems. Studies have shown that this compound can bioaccumulate in aquatic organisms, leading to potential ecological risks. Toxicological assessments have highlighted the need for careful monitoring of this compound in environmental contexts .

Food Contact Materials

Methylated melamine-formaldehyde resins are often used in food contact materials due to their stability and resistance to moisture. However, studies have identified potential toxicological effects associated with their migration into food products. Research using gas chromatography coupled with mass spectrometry has been conducted to identify contaminants that may disrupt endocrine functions or exhibit mutagenicity .

Case Study 1: Toxicological Screening

A comprehensive study focused on the extraction and identification of contaminants in paper and board food contact materials revealed potential toxicological effects associated with methylated melamine-formaldehyde resin. The research employed advanced analytical techniques to assess endocrine-disrupting properties and mutagenicity in various samples .

Case Study 2: Drug Delivery Research

In a study examining drug delivery systems, researchers utilized methylated melamine-formaldehyde microspheres to encapsulate therapeutic agents. The findings indicated that these microspheres provided a stable environment for drug release while demonstrating biocompatibility in vitro, suggesting their viability for future clinical applications .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Alkyl-Modified Melamine-Formaldehyde Polymers

Table 1: Key Properties of Alkyl-Modified Melamine-Formaldehyde Polymers

Key Findings :

Phenol-Modified Melamine-Formaldehyde Polymers

Example: CAS RN 25917-04-8 (formaldehyde-phenol-melamine polymer)

- Structure: Incorporates phenol into the polymer backbone.

- Properties : Enhanced arc resistance and mechanical strength due to aromatic rings .

- Applications : Used in electrical insulation and reinforced plastics.

- Comparison: Unlike methylated derivatives, phenol modification increases rigidity but reduces solubility in non-polar solvents .

Sulfur-Containing Variants

Example: CAS RN 64787-97-9 (sulfurous acid, monosodium salt, polymer with formaldehyde and melamine)

- Structure : Incorporates sodium bisulfite groups.

- Properties : Improved flame retardancy and chemical resistance due to sulfur .

- Applications : Flame-retardant coatings and textiles.

- Comparison : Sulfur inclusion alters degradation pathways, reducing formaldehyde emissions but increasing ash content during combustion .

Urea-Melamine-Formaldehyde Hybrids

Example: CAS RN 25212-25-3 (urea-formaldehyde-phenol-melamine polymer)

Métodos De Preparación

Conventional Alkaline-Catalyzed Methylation

The foundational method involves hydroxylation of melamine with formaldehyde under alkaline conditions, followed by methylation with methanol. As detailed in CN112011021A , the process comprises four stages:

-

Hydroxylation : Melamine reacts with formaldehyde (molar ratio 1:7–9) at pH 8–9 and 65–70°C for 2–2.5 hours, forming methylolmelamine intermediates.

-

Cooling and Filtration : The reaction mixture is cooled to 25°C, and excess formaldehyde is removed via centrifugal filtration, recovering 85–90% of the mother liquor for reuse.

-

Etherification : The solid intermediate is treated with methanol (melamine:methanol = 1:16–20) under acidic conditions (pH 2–3) at 40–50°C for 1 hour, substituting hydroxyl groups with methoxy groups.

-

Neutralization and Distillation : The product is neutralized to pH 8–9, followed by vacuum distillation to remove residual solvents, yielding a resin with ≤0.25% free formaldehyde and 94% yield .

Key Parameters

| Parameter | Range | Impact on Product |

|---|---|---|

| Formaldehyde ratio | 7–9 mol per melamine | Higher crosslinking density |

| Methanol ratio | 16–20 mol per melamine | Reduced free formaldehyde |

| Etherification pH | 2–3 | Accelerates methoxy substitution |

Acid-Catalyzed Etherification Processes

US4101520A introduces a two-step acid-catalyzed process to enhance methylation efficiency:

-

Initial Methylation : Melamine reacts with formaldehyde (1:4–4.5) and methanol (1:15) under nitric acid catalysis at 30–35°C, achieving 3.7–3.8 methoxy groups per triazine ring.

-

Secondary Methylation : Additional methanol and acid are introduced to residual methylol groups, further reducing NH content to ≤1.25 moles per triazine and free methylol groups to 0.12–0.4 moles .

This method achieves a degree of polymerization (DP) of 2.25–4.0, with higher DP correlating to improved thermal stability. Nuclear magnetic resonance (NMR) confirms methylol-to-methoxy conversion, while gel-phase analysis quantifies oligomer distribution .

Formaldehyde-Trapping Agent Integration

CN101817914B addresses free formaldehyde reduction by incorporating urea and borax as trapping agents post-etherification:

-

Reaction : Melamine, formaldehyde (1:3–6), and methanol (1:8–10) react at pH 7–10 and 70–90°C.

-

Trapping : Urea (35–45 g/kg resin) and borax (5–10 g/kg resin) are added to scavenge residual formaldehyde, achieving ≤0.1% free formaldehyde content.

-

Vacuum Distillation : Methanol and trapped formaldehyde are removed under reduced pressure, yielding a stable resin with 92–95% efficiency .

Advantages

-

Urea reacts with formaldehyde to form methylolurea, preventing emission during curing.

-

Borax stabilizes the resin matrix, enhancing shelf life to >6 months.

Comparative Analysis of Methodologies

| Method | Free Formaldehyde (%) | Yield (%) | Degree of Polymerization |

|---|---|---|---|

| Alkaline-Catalyzed | 0.20–0.25 | 94 | 3–4 |

| Acid-Catalyzed | 0.12–0.40 | 88–90 | 2.25–4.0 |

| Trapping Agent | ≤0.10 | 92–95 | 2–3 |

The acid-catalyzed method offers superior methylation but requires stringent pH control. Integrating trapping agents minimizes environmental hazards but increases production costs.

Advanced Characterization Techniques

-

FTIR Spectroscopy : Identifies triazine ring vibrations at 1550 cm⁻¹ and methoxy C-O stretches at 1080 cm⁻¹ .

-

¹³C NMR : Resolves methylene bridges (45–50 ppm) and methoxy groups (55–60 ppm), quantifying substitution efficiency .

-

Thermogravimetric Analysis (TGA) : Reveals decomposition onset at 330°C for resins with DP >3, correlating with crosslink density .

Industrial-Scale Optimization Strategies

-

Mother Liquor Reuse : Circulating 85–90% of filtrate in hydroxylation reduces formaldehyde consumption by 30% .

-

Continuous Reactors : Plug-flow systems maintain consistent pH and temperature, improving batch-to-batch reproducibility.

-

Solvent Recovery : Isobutanol/isopropanol blends enable 95% methanol recovery during distillation, lowering raw material costs .

Q & A

Q. What are the standard methods for synthesizing methylated melamine-formaldehyde polymers, and how do reaction conditions influence cross-linking efficiency?

Synthesis typically involves condensation reactions between melamine (1,3,5-triazine-2,4,6-triamine) and formaldehyde under alkaline conditions, followed by methylation using methanol or other alkylating agents. Key parameters include:

- Molar ratios : Excess formaldehyde (≥3:1 formaldehyde:melamine) ensures complete methylolation .

- Temperature : Reactions proceed optimally at 70–90°C; higher temperatures accelerate cross-linking but may reduce solubility .

- Catalysts : Alkaline catalysts (e.g., NaOH) favor methylolation, while acidic conditions promote polymerization .

Methodological Tip : Monitor reaction progress via FT-IR (disappearance of N–H bands at ~3,300 cm⁻¹) and gel permeation chromatography (GPC) to track molecular weight distribution .

Q. How can structural heterogeneity in methylated polymers be characterized?

Use a combination of:

- Solid-state NMR : To distinguish between free –NH₂ groups and methylated (–NCH₃) or cross-linked (–N–CH₂–N–) sites .

- X-ray photoelectron spectroscopy (XPS) : Quantifies nitrogen species (e.g., amine vs. imine) and methyl group incorporation .

- Thermogravimetric analysis (TGA) : Identifies decomposition stages linked to cross-link density (e.g., ~330°C for imidization; >600°C for backbone degradation) .

Q. How do competing reaction pathways (e.g., iso-imide vs. amic acid formation) affect polymer network topology during thermal curing?

STM studies of analogous triazine-formaldehyde systems on Au(111) surfaces reveal:

- Iso-imide dominance : At >550°C, iso-imides form triangular network defects due to steric constraints, reducing 2D connectivity .

- Gold surface interactions : Au reconstruction stabilizes intermediate amic acids, altering polymerization kinetics compared to bulk reactions .

Methodological Insight : Use low-temperature UHV-STM to map intermediate structures and correlate with bulk DSC/TGA data to resolve kinetic discrepancies .

Q. What strategies mitigate formaldehyde release while maintaining mechanical stability in cross-linked systems?

- Epoxidation of allylmelamines : Replace formaldehyde with epoxidized allyl groups (e.g., using mCPBA or peracid agents). Challenges include by-product formation (hydroxylamines, ~30% yield) .

- Co-polymerization with non-formaldehyde cross-linkers : E.g., glycidyl methacrylate enhances hydrophobicity but requires optimization of stoichiometry to avoid phase separation .

Contradiction Note : Despite efforts, regulatory exemptions (e.g., EPA tolerance limits) still permit trace formaldehyde residues in food-contact applications, highlighting unresolved safety-resilience trade-offs .

Q. How can computational modeling resolve contradictions in reported degradation mechanisms?

Molecular dynamics (MD) simulations of triazine-formaldehyde systems:

- Predict degradation pathways : Identify preferential cleavage sites (e.g., methylene bridges vs. triazine rings) under hydrolytic vs. thermal stress .

- Validate experimental data : Compare simulated FT-IR spectra (e.g., C–N stretch at 1,250 cm⁻¹) with empirical results to refine mechanistic models .

Controversies and Open Challenges

- Formaldehyde substitution : While epoxy-allyl systems (e.g., 2-diallylamino derivatives) show promise, scalability remains unproven due to competing side reactions .

- Analytical limitations : STM surface studies (e.g., Au(111) interactions) may not fully replicate bulk polymerization behavior, necessitating multi-scale validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.